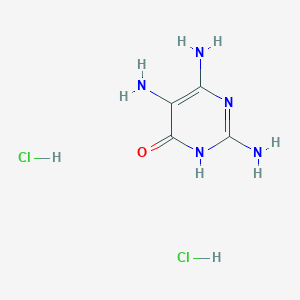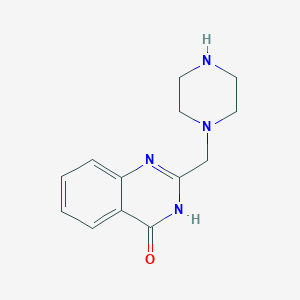![molecular formula C3H4N4OS B1418187 5-アミノ-[1,3,4]チアゾール-2-カルバルデヒドオキシム CAS No. 25306-05-2](/img/structure/B1418187.png)
5-アミノ-[1,3,4]チアゾール-2-カルバルデヒドオキシム
概要
説明
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is a chemical compound with the molecular formula C3H4N4OS and a molecular weight of 144.16 g/mol. This compound is part of the thiadiazole family, which is known for its diverse applications in scientific research and industry.
科学的研究の応用
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime has a wide range of applications in scientific research. It is used in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds . Additionally, it has been evaluated for its antimicrobial activity against E. coli, B. mycoides, and C. albicans . The compound has also shown potential as an anticancer agent, with studies highlighting its cytotoxic effects on multiple human cancer cell lines .
作用機序
Target of Action
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime, a derivative of 1,3,4-thiadiazole, has been found to exhibit potent antimicrobial activity . The primary targets of this compound are likely to be microbial cells, specifically those of E. coli , B. mycoides , and C. albicans . These organisms play various roles in human health and disease, and their inhibition can help control infections.
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes and interact strongly with biological targets due to their mesoionic character . This interaction could lead to changes in the microbial cells that result in their inhibition or death .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiadiazole derivatives , multiple pathways could be affected.
Pharmacokinetics
Thiadiazole derivatives are generally known for their good liposolubility, attributed to the presence of the sulfur atom . This suggests that 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime could have favorable bioavailability.
Result of Action
The primary result of the action of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is the inhibition of microbial growth. In tests against E. coli , B. mycoides , and C. albicans , certain 1,3,4-thiadiazole derivatives outperformed others in terms of antimicrobial activity . This suggests that these compounds could have potential as antimicrobial agents.
生化学分析
Biochemical Properties
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are crucial for cell cycle regulation . The compound’s interaction with these enzymes involves bonding and hydrophobic interactions with key amino acid residues, which can influence the enzyme’s activity and stability . Additionally, 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime has been shown to inhibit the formation of certain radicals, demonstrating its potential antioxidant properties .
Cellular Effects
The effects of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime on various cell types and cellular processes are profound. It has been observed to exert cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime exerts its effects through various mechanisms. It binds to specific biomolecules, such as CDK9 and cyclin T1, inhibiting their activity and leading to cell cycle arrest . The compound’s ability to form hydrogen bonds and hydrophobic interactions with these proteins is crucial for its inhibitory action . Additionally, 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function . Understanding these processes is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to certain compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins . This subcellular localization is critical for its role in regulating gene expression and cellular processes .
準備方法
The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound .
化学反応の分析
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other thiadiazole derivatives, which can exhibit different biological activities .
類似化合物との比較
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can be compared with other thiadiazole derivatives, such as 5-phenyl-1,3,4-thiadiazole-2-carbaldehyde oxime and 5-amino-1,3,4-thiadiazole-2-thiol . These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of the amino and oxime groups in 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime contributes to its distinct properties and applications.
特性
IUPAC Name |
(NE)-N-[(5-amino-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7)/b5-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLKJYHRBBXHCF-ORCRQEGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Hydroxyiminomethyl)-3-[(4-nitrophenyl)methoxy]urea](/img/structure/B1418104.png)


![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418110.png)
![7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418111.png)
![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)




![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)

